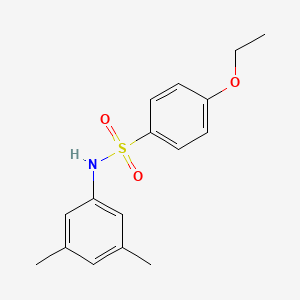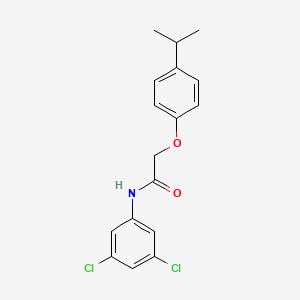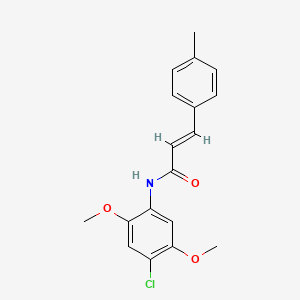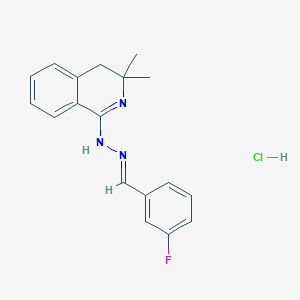
N-(3,5-dimethylphenyl)-4-ethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethylphenyl)-4-ethoxybenzenesulfonamide, also known as DMEBS, is a chemical compound with potential applications in scientific research. This compound belongs to the class of sulfonamides and has been found to exhibit interesting biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-4-ethoxybenzenesulfonamide is not fully understood. However, it has been suggested that N-(3,5-dimethylphenyl)-4-ethoxybenzenesulfonamide may inhibit the activity of enzymes involved in cancer cell proliferation and bacterial growth. N-(3,5-dimethylphenyl)-4-ethoxybenzenesulfonamide may also modulate the immune system and reduce inflammation and pain.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-4-ethoxybenzenesulfonamide has been found to exhibit interesting biochemical and physiological effects. It has been reported to induce apoptosis, or programmed cell death, in cancer cells. N-(3,5-dimethylphenyl)-4-ethoxybenzenesulfonamide has also been found to reduce the production of reactive oxygen species, which are involved in the development of various diseases. Additionally, N-(3,5-dimethylphenyl)-4-ethoxybenzenesulfonamide has been reported to modulate the expression of genes involved in inflammation and pain.
Advantages and Limitations for Lab Experiments
N-(3,5-dimethylphenyl)-4-ethoxybenzenesulfonamide has several advantages for lab experiments. It is relatively easy and inexpensive to synthesize, and it has been found to exhibit interesting biochemical and physiological effects. However, N-(3,5-dimethylphenyl)-4-ethoxybenzenesulfonamide has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of N-(3,5-dimethylphenyl)-4-ethoxybenzenesulfonamide is not fully understood, which can make it challenging to design experiments to investigate its effects.
Future Directions
There are several future directions for research on N-(3,5-dimethylphenyl)-4-ethoxybenzenesulfonamide. One potential direction is to investigate the mechanism of action of N-(3,5-dimethylphenyl)-4-ethoxybenzenesulfonamide in more detail. This could involve studying the interaction of N-(3,5-dimethylphenyl)-4-ethoxybenzenesulfonamide with specific enzymes and proteins involved in cancer cell proliferation and bacterial growth. Another potential direction is to investigate the potential of N-(3,5-dimethylphenyl)-4-ethoxybenzenesulfonamide as a therapeutic agent for various diseases, including cancer and bacterial infections. Additionally, it may be interesting to investigate the potential of N-(3,5-dimethylphenyl)-4-ethoxybenzenesulfonamide as a drug delivery system, as it has been reported to exhibit low toxicity and high selectivity for cancer cells.
Synthesis Methods
The synthesis of N-(3,5-dimethylphenyl)-4-ethoxybenzenesulfonamide involves the reaction of 3,5-dimethylaniline with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields N-(3,5-dimethylphenyl)-4-ethoxybenzenesulfonamide as a white solid with a melting point of 112-114°C. The purity of the compound can be determined by melting point analysis and thin-layer chromatography.
Scientific Research Applications
N-(3,5-dimethylphenyl)-4-ethoxybenzenesulfonamide has been found to have potential applications in scientific research. It has been reported to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. N-(3,5-dimethylphenyl)-4-ethoxybenzenesulfonamide has also been found to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. Additionally, N-(3,5-dimethylphenyl)-4-ethoxybenzenesulfonamide has been reported to have anti-inflammatory and analgesic properties.
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-4-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-4-20-15-5-7-16(8-6-15)21(18,19)17-14-10-12(2)9-13(3)11-14/h5-11,17H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKYLZDACKPKRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-acetyl-3-(4-pyridinyl)-4-oxa-1,2-diazaspiro[4.5]dec-2-ene](/img/structure/B5824342.png)

![ethyl 4-[4-(acetylamino)benzyl]-1-piperazinecarboxylate](/img/structure/B5824357.png)

![2-[(3-nitrobenzoyl)amino]-3-phenylacrylic acid](/img/structure/B5824365.png)
![N-(3-chloro-4-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5824366.png)



![2-[4-(4-methylbenzyl)-1-piperazinyl]ethanol](/img/structure/B5824397.png)


![N-(3-acetylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5824413.png)
![4-({[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetyl}amino)benzamide](/img/structure/B5824415.png)